4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185088-89-4
VCID: VC4485010
InChI: InChI=1S/C20H28N4O3S2.ClH/c1-4-6-12-24(5-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-21-17-11-13-23(3)14-18(17)28-20;/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25);1H
SMILES: CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Molecular Formula: C20H29ClN4O3S2
Molecular Weight: 473.05

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

CAS No.: 1185088-89-4

Cat. No.: VC4485010

Molecular Formula: C20H29ClN4O3S2

Molecular Weight: 473.05

* For research use only. Not for human or veterinary use.

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride - 1185088-89-4

Specification

CAS No. 1185088-89-4
Molecular Formula C20H29ClN4O3S2
Molecular Weight 473.05
IUPAC Name 4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C20H28N4O3S2.ClH/c1-4-6-12-24(5-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-21-17-11-13-23(3)14-18(17)28-20;/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25);1H
Standard InChI Key FJIGRFZSNDQNFO-UHFFFAOYSA-N
SMILES CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl

Introduction

4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with a diverse range of potential applications, particularly in the pharmaceutical industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups capable of forming hydrogen bonds and interacting with biological targets.

Synthesis and Optimization

The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves several critical steps, including the formation of the sulfamoyl group and the coupling with the tetrahydrothiazolo[5,4-c]pyridine moiety. Optimization of synthesis parameters such as temperature, reaction time, and solvent choice is essential for achieving high yields and purity.

Potential Applications

While specific applications of this compound are not widely documented, its structural features suggest potential utility in drug development. Compounds with similar structures often exhibit biological activities such as anticancer or anti-inflammatory effects, depending on their ability to interact with specific biological targets .

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